2-Amino-7-methyl-3-propylquinoline hydrochloride
Description
Properties
CAS No. |
1171420-35-1 |
|---|---|
Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
7-methyl-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-3-4-11-8-10-6-5-9(2)7-12(10)15-13(11)14;/h5-8H,3-4H2,1-2H3,(H2,14,15);1H |
InChI Key |
GOEZYEXCYPIZML-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=C(C=CC2=C1)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Steps
The synthesis often begins with substituted anilines or nitrobenzaldehydes as key precursors. For example, o-nitrobenzaldehyde derivatives are used as starting materials, which undergo catalytic hydrogenation to yield o-aminobenzaldehyde intermediates. This step is crucial for introducing the amino functionality at the 2-position of the quinoline ring.
- Catalytic hydrogenation is performed in an autoclave using catalysts such as Raney nickel or palladium on charcoal.
- Reaction conditions typically involve hydrogen pressure of 0.3–0.7 MPa, temperatures between 40–90°C, and stirring for about 90 minutes.
- Solvents used include methanol, ethanol, or virahol (a solvent mixture).
Bromination and Intermediate Formation
Following the reduction, bromination at specific positions on the aromatic ring is carried out using hydrobromic acid and hydrogen peroxide under controlled temperature (0–30°C). This step yields dibromo-substituted intermediates with high purity (≥99% by HPLC).
- The reaction pH is adjusted to 6.0–8.5 using sodium or potassium carbonate solutions.
- Filtration and drying yield the brominated intermediates as crude or fine products.
Quinoline Ring Closure and Side Chain Introduction
The quinoline ring system is formed by cyclization reactions involving the amino-bromobenzaldehyde intermediates. Subsequent alkylation introduces the 7-methyl and 3-propyl substituents.
- Alkylation is often achieved via nucleophilic substitution using alkyl halides or via reductive alkylation.
- Protecting groups such as Boc or Cbz may be used on amino acids or amines to control reactivity during side chain modifications.
- Deprotection steps involve acid treatment (e.g., 20% HCl in dioxane) or catalytic hydrogenation (Pd/C).
Formation of Hydrochloride Salt
The final step involves converting the free base of 2-amino-7-methyl-3-propylquinoline into its hydrochloride salt to improve solubility and stability.
- This is typically done by treatment with hydrochloric acid in an appropriate solvent.
- The salt is isolated by filtration and drying, yielding a stable crystalline product.
Representative Experimental Data and Yields
| Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Catalytic hydrogenation | Raney Ni or Pd/C, 0.3–0.7 MPa H2, 40–90°C, 90 min | 96–99 | >99 (HPLC) | Produces o-aminobenzaldehyde intermediate |
| Bromination | 15% HBr + 15% H2O2, 0–30°C, pH 6–8.5 | 89.9–99 | 99.1–99.3 | Dibromo intermediate formation |
| Alkylation and cyclization | Various alkylating agents, protecting groups, deprotection | Variable | High | Side chain introduction and ring closure |
| Hydrochloride salt formation | HCl treatment | Quantitative | High | Final product isolation |
Comprehensive Research Findings
- The use of different catalysts (Raney nickel vs. palladium on charcoal) and solvents (methanol, ethanol, virahol) affects yield and purity but generally yields high-purity intermediates suitable for further synthesis.
- Bromination under controlled temperature and pH conditions ensures selective substitution without overbromination.
- Protecting group strategies allow for selective functionalization of side chains, enabling the introduction of methyl and propyl groups at desired positions.
- The hydrochloride salt form is preferred for pharmaceutical applications due to improved physicochemical properties.
Comparative Table of Catalysts and Solvents in Hydrogenation Step
| Embodiment | Catalyst | Solvent | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Raney Nickel (2.0 g) | Methanol | 98 | 99.3 | High yield and purity |
| 2 | Pd/C (5%) (2.0 g) | Methanol | 99 | 99.3 | Slightly higher yield |
| 3 | Pd/C (5%) (2.0 g) | Ethanol | 96.3 | 99.1 | Slightly lower yield |
| 7 | Pd/C (5%) (2.0 g) | Virahol | 89.9 | 99.1 | Lower yield, good purity |
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methyl-3-propylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
2-Amino-7-methyl-3-propylquinoline hydrochloride has shown promising results as an antimicrobial agent. Studies indicate that derivatives of quinoline compounds exhibit potent activity against various bacterial strains, including those resistant to conventional antibiotics. For example, a study demonstrated that certain quinoline derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .
2. Antiproliferative Properties
The compound has been evaluated for its antiproliferative effects on cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways. In vitro studies have shown that 2-Amino-7-methyl-3-propylquinoline hydrochloride significantly reduces cell viability in breast and lung cancer cell lines .
3. Antitumor Activity
In vivo studies have further established the antitumor potential of this compound. Animal models treated with 2-Amino-7-methyl-3-propylquinoline hydrochloride exhibited tumor growth inhibition, suggesting its utility as a therapeutic agent in oncology .
Data Tables
| Application | Mechanism | Study Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiproliferative | Induction of apoptosis in cancer cells | |
| Antitumor | Tumor growth inhibition in animal models |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study, researchers synthesized several derivatives of 2-Amino-7-methyl-3-propylquinoline hydrochloride and tested their effectiveness against antibiotic-resistant strains. The results indicated that some derivatives had Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as novel antimicrobial agents .
Case Study 2: Cancer Cell Line Testing
A comprehensive analysis was conducted on the effects of 2-Amino-7-methyl-3-propylquinoline hydrochloride on various cancer cell lines. The study utilized flow cytometry to assess apoptosis rates and found that the compound significantly increased apoptotic cell populations compared to control groups, suggesting a potent anticancer activity .
Mechanism of Action
The mechanism of action of 2-Amino-7-methyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline derivatives and their hydrochlorides are widely studied for their diverse biological activities. Below, we compare 2-amino-7-methyl-3-propylquinoline hydrochloride with five structurally or functionally related compounds (Table 1), supported by evidence from analytical and toxicological studies.
Table 1: Comparative Analysis of 2-Amino-7-methyl-3-propylquinoline Hydrochloride and Analogous Compounds
Key Comparison Metrics
Structural Features: The amino group at the 2-position in the target compound contrasts with the adamantane moiety in memantine HCl and the tricyclic core in dosulepin HCl . This substitution may influence receptor-binding specificity.
Pharmacological Activity: Unlike benzydamine HCl (anti-inflammatory) or memantine HCl (NMDA antagonist) , the target compound’s aminoquinoline structure aligns more closely with antiviral agents (e.g., chloroquine analogs). Chlorphenoxamine HCl’s antihistaminic activity suggests that substituent positioning critically determines therapeutic outcomes.
Stability and Analytical Methods :
- While dosulepin HCl stability is assessed via RP-HPLC , the target compound’s stability may require similar chromatographic validation due to its hydrolytically sensitive hydrochloride salt.
Toxicity and Handling: Similar to 7-(2-ethoxyethoxy)quinoline derivatives , the compound likely requires precautions for skin/eye contact and inhalation. However, its toxicity profile remains uncharacterized, unlike ortho-toluidine HCl, a confirmed carcinogen .
Biological Activity
2-Amino-7-methyl-3-propylquinoline hydrochloride is a quinoline derivative with notable biological activities. Its unique structure, characterized by an amino group and a propyl side chain, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
- Molecular Formula : C12H14ClN
- Molecular Weight : 236.74 g/mol
- Structure : The compound features a fused benzene and pyridine ring, with an amino group at the 2-position and a propyl group at the 3-position, enhancing its solubility in biological systems due to its hydrochloride salt form.
The biological activity of 2-Amino-7-methyl-3-propylquinoline hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially altering their activity and influencing various biological processes.
- Binding Affinity : Interaction studies indicate that it may bind to proteins or receptors, affecting their functionality. This interaction could be crucial in therapeutic contexts, particularly in drug design.
- Antimicrobial Activity : Similar quinoline derivatives have shown significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated activity against various pathogens .
Biological Activity Data
The following table summarizes findings related to the biological activity of 2-Amino-7-methyl-3-propylquinoline hydrochloride and its analogs:
| Compound Name | CAS Number | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 2-Amino-7-methyl-3-propylquinoline hydrochloride | 1171420-35-1 | Enzyme inhibition (preliminary) | Not specified |
| 2-Amino-8-methyl-3-propylquinoline hydrochloride | 1172247-54-9 | Antimicrobial (S. aureus) | 2.1 |
| 2-Amino-7-chloro-8-methyl-3-propylquinoline | 1172247-54-9 | Antimicrobial (MRSA) | 8.74 |
| Curcumin-based compounds | Various | Antioxidant and cytoprotective | Varies (up to 250) |
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has indicated that compounds similar to 2-Amino-7-methyl-3-propylquinoline hydrochloride can modulate the activity of enzymes involved in cancer metabolism. For instance, quinoline derivatives have been explored for their potential as inhibitors of specific kinases linked to cancer progression .
- Antimicrobial Activity : A study evaluating various quinoline derivatives found that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and methicillin-resistant strains (MRSA), with IC50 values indicating potent effects . Although direct studies on 2-Amino-7-methyl-3-propylquinoline hydrochloride are lacking, these findings support the hypothesis that it may possess similar antimicrobial properties.
- Therapeutic Applications : The compound's potential as a therapeutic agent is underscored by its structural similarities to other bioactive quinolines known for their pharmacological effects against protozoan infections like leishmaniasis and Chagas disease . The need for new treatments for these diseases highlights the importance of exploring compounds like 2-Amino-7-methyl-3-propylquinoline hydrochloride.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Amino-7-methyl-3-propylquinoline hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with quinoline derivatives. For example, halogenation at position 7 followed by alkylation (propyl group introduction) and subsequent amination. Key steps include:
- Halogenation : Use of POCl₃ or PCl₅ under reflux for chlorination .
- Alkylation : Grignard or Friedel-Crafts alkylation with propyl halides, requiring anhydrous conditions and catalysts like AlCl₃ .
- Amination : Nucleophilic substitution with ammonia/amines under controlled pH and temperature to avoid side reactions .
- Solvent choice (e.g., ethanol vs. DMF) and temperature control significantly impact yield and purity. For example, higher temperatures may accelerate alkylation but risk decomposition .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl at C7, propyl at C3) via chemical shifts and coupling patterns. Aromatic protons in quinoline appear between δ 7.5–8.5 ppm, while propyl groups show triplet/multiplet signals .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₃H₁₇ClN₂) and fragmentation patterns .
- HPLC-PDA : Quantifies purity (>98%) using reverse-phase C18 columns with UV detection at λ ~254 nm .
Q. What in vitro biological assays are commonly used to evaluate its antimicrobial or anticancer potential?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀. Follow-up studies include apoptosis assays (Annexin V/PI staining) and cell cycle analysis via flow cytometry .
Advanced Research Questions
Q. How can researchers optimize synthetic protocols to improve scalability and purity for industrial-grade production?
- Methodological Answer :
- Continuous Flow Reactors : Enhance reproducibility and reduce reaction times compared to batch methods .
- Purification : Combine recrystallization (ethanol/water) with preparative HPLC to remove by-products like unreacted propyl halides or dehalogenated impurities .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .
- Synergistic Studies : Evaluate interactions with adjuvants (e.g., verapamil for P-gp inhibition) to clarify mechanisms .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) or target binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., topoisomerase II or kinase domains) to identify key interactions (e.g., hydrogen bonds with amino groups) .
- QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with antimicrobial activity .
- MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS to prioritize derivatives for synthesis .
Q. What strategies are recommended for designing derivatives to enhance selectivity against specific enzyme targets?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the propyl group with cyclopropyl or fluorinated chains to modulate lipophilicity and target affinity .
- Positional Scanning : Synthesize analogs with substituents at C6 or C8 to sterically block off-target interactions .
- Prodrug Design : Introduce ester or peptide-linked moieties to improve solubility and reduce off-target toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
